3-Fluoro-4-methylsulfinylbenzoic acid
Overview
Description
3-Fluoro-4-methylsulfinylbenzoic acid, also known as 3-Fluoro-4-(methylsulfonyl)benzoic acid, is a chemical compound with the molecular formula C8H7FO4S . It has a molecular weight of 218.21 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 3-Fluoro-4-methylsulfinylbenzoic acid involves a mixture of (lf?)-5-chloroindan-l-amine, 3-fluoro-4-methylsulfonyl-benzoic acid, HOBt, EDCI, and TEA in DCM. This mixture is stirred at 20°C for 16 hours .Molecular Structure Analysis
The linear structure formula of 3-Fluoro-4-methylsulfinylbenzoic acid is C8H7FO4S . The InChI Key is QJHFDGZWRWQZCR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Fluoro-4-methylsulfinylbenzoic acid is slightly soluble (1 g/L) at 25 ºC . It has a density of 1.474±0.06 g/cm3 at 20 ºC 760 Torr . The compound has a high GI absorption, and it is not a BBB permeant or a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -7.07 cm/s .Scientific Research Applications
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- Application : This compound has been used in the synthesis of salicylanilide esters, which have been studied for their antifungal activity .
- Method : The study involved the synthesis of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid . These were then assayed in vitro against eight fungal strains .
- Results : The antifungal activity of the derivatives was not uniform, and moulds showed a higher susceptibility than yeasts . The most active salicylanilide was N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide .
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Fluorescent Protein Antibodies Research
- Application : While not directly related to “3-Fluoro-4-methylsulfinylbenzoic acid”, the study provides an overview of various fluorescent proteins (FPs), the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .
- Method : This review focuses on the development and application of antibodies targeting FPs, with a particular focus on nanobodies .
- Results : The review suggests that further research on nanobodies targeting FPs could make FPs more valuable in biological research .
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Synthesis of Other Chemical Compounds
- Application : “3-Fluoro-4-methylsulfinylbenzoic acid” can be used as a starting material or intermediate in the synthesis of other chemical compounds .
- Method : The specific methods of application or experimental procedures would depend on the target compound being synthesized .
- Results : The outcomes would also depend on the specific synthesis process .
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Pharmacokinetics Research
- Application : The compound’s physicochemical properties suggest it could have high GI absorption, but it is not BBB permeant, nor a P-gp substrate . It is also not an inhibitor of several cytochrome P450 enzymes .
- Method : These properties can be studied using various pharmacokinetic models and assays .
- Results : The results of such studies could provide valuable information for drug development .
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Chemical Synthesis
- Application : “3-Fluoro-4-methylsulfinylbenzoic acid” can be used as a starting material or intermediate in the synthesis of other chemical compounds .
- Method : The specific methods of application or experimental procedures would depend on the target compound being synthesized .
- Results : The outcomes would also depend on the specific synthesis process .
-
Pharmacokinetics Research
- Application : The compound’s physicochemical properties suggest it could have high GI absorption, but it is not BBB permeant, nor a P-gp substrate . It is also not an inhibitor of several cytochrome P450 enzymes .
- Method : These properties can be studied using various pharmacokinetic models and assays .
- Results : The results of such studies could provide valuable information for drug development .
Safety And Hazards
properties
IUPAC Name |
3-fluoro-4-methylsulfinylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c1-13(12)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJPQBWSTIZQAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728651 | |
Record name | 3-Fluoro-4-(methanesulfinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methylsulfinylbenzoic acid | |
CAS RN |
918967-74-5 | |
Record name | 3-Fluoro-4-(methanesulfinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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